Cas no 863446-88-2 (2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-3-(trifluoromethyl)phenylacetamide)

2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-3-(trifluoromethyl)phenylacetamide 化学的及び物理的性質
名前と識別子
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- 2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-3-(trifluoromethyl)phenylacetamide
- 2-(1-(4-chlorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- 5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide, 1-(4-chlorophenyl)-1,4-dihydro-4-oxo-N-[3-(trifluoromethyl)phenyl]-
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- インチ: 1S/C20H13ClF3N5O2/c21-13-4-6-15(7-5-13)29-18-16(9-26-29)19(31)28(11-25-18)10-17(30)27-14-3-1-2-12(8-14)20(22,23)24/h1-9,11H,10H2,(H,27,30)
- InChIKey: QHGSSCKFOWUDPH-UHFFFAOYSA-N
- SMILES: C1N(CC(NC2=CC=CC(C(F)(F)F)=C2)=O)C(=O)C2C=NN(C3=CC=C(Cl)C=C3)C=2N=1
じっけんとくせい
- 密度みつど: 1.52±0.1 g/cm3(Predicted)
- 酸度系数(pKa): 12.88±0.70(Predicted)
2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-3-(trifluoromethyl)phenylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0679-0279-5mg |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
863446-88-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0679-0279-15mg |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
863446-88-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0679-0279-20mg |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
863446-88-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0679-0279-1mg |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
863446-88-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0679-0279-3mg |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
863446-88-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0679-0279-10mg |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
863446-88-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0679-0279-2mg |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
863446-88-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0679-0279-4mg |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
863446-88-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0679-0279-75mg |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
863446-88-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0679-0279-5μmol |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
863446-88-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-3-(trifluoromethyl)phenylacetamide 関連文献
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-3-(trifluoromethyl)phenylacetamideに関する追加情報
Introduction to Compound with CAS No. 863446-88-2 and Product Name: 2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-3-(trifluoromethyl)phenylacetamide
The compound with the CAS number 863446-88-2 and the product name 2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-3-(trifluoromethyl)phenylacetamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule belongs to a class of heterocyclic compounds that have garnered considerable attention due to their potential biological activities and structural complexity. The pyrazolo[3,4-d]pyrimidine scaffold is particularly noteworthy, as it is known for its presence in various bioactive molecules that exhibit pharmacological properties relevant to therapeutic applications.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds that can serve as lead candidates for drug discovery. The structural features of 2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-3-(trifluoromethyl)phenylacetamide make it an attractive candidate for further investigation. The presence of a chlorophenyl group at the 2-position and a trifluoromethylphenylacetamide moiety at the 5-position introduces specific electronic and steric properties that can influence its interactions with biological targets. These features are often exploited in medicinal chemistry to enhance binding affinity and selectivity.
One of the most compelling aspects of this compound is its potential as an inhibitor of key enzymes involved in cellular signaling pathways. Pyrazolo[3,4-d]pyrimidines have been extensively studied for their ability to modulate enzymes such as kinases and phosphodiesterases. The oxo group at the 4-position and the N-substituted amide moiety contribute to the compound's ability to engage with these enzymes in a meaningful way. Furthermore, the trifluoromethyl group is known to enhance metabolic stability and binding affinity, making it a valuable feature in drug design.
Recent studies have highlighted the importance of pyrazolo[3,4-d]pyrimidine derivatives in the development of anticancer agents. These compounds have shown promise in preclinical models by inhibiting proliferation and inducing apoptosis in cancer cells. The specific substitution pattern of 2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-3-(trifluoromethyl)phenylacetamide aligns well with this trend, suggesting that it may exhibit similar biological activities. The chlorophenyl group has been shown to enhance binding to ATP-binding sites in kinases, while the trifluoromethylphenylacetamide moiety can improve solubility and bioavailability.
The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include condensation reactions to form the pyrazolo[3,4-d]pyrimidine core, followed by functionalization at the 2-, 4-, and 5-positions. The introduction of the chlorophenyl group typically involves halogenation reactions, while the trifluoromethylphenylacetamide is introduced through nucleophilic substitution or other coupling reactions. Advanced techniques such as chromatography and spectroscopic methods are employed to monitor reaction progress and isolate the desired product.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of this compound with biological targets. These studies often involve docking simulations to predict how the molecule interacts with enzymes such as protein kinases. The results suggest that the compound can bind effectively to these targets due to its complementary shape and charge distribution. Additionally, quantum mechanical calculations have been used to elucidate the electronic structure of the molecule, providing insights into its reactivity and stability.
The pharmacokinetic properties of 2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-3-(trifluoromethyl)phenylacetamide are also of great interest. In vitro studies have shown that this compound exhibits good solubility in aqueous media, which is crucial for oral bioavailability. Additionally, preliminary data suggest that it has a reasonable half-life in vivo, indicating potential for therapeutic use. Further studies are needed to fully characterize its pharmacokinetic profile and identify any potential metabolic pathways or side effects.
One area of active research is the exploration of derivative compounds based on this core structure. By modifying substituents such as the chlorophenyl group or introducing additional functional groups at different positions on the pyrazolo[3,4-d]pyrimidine ring, researchers can generate libraries of compounds with varying biological activities. These libraries can then be screened using high-throughput screening (HTS) techniques to identify lead compounds for further development. This approach has been successful in identifying novel therapeutic agents for various diseases.
The role of computational tools in drug discovery cannot be overstated. Software packages such as Schrödinger’s Maestro or MOE (Molecular Operating Environment) are widely used for designing and optimizing molecules like 2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-3-(trifluoromethyl)phenylacetamide. These tools allow researchers to perform virtual screening of large databases of compounds to identify those most likely to bind effectively to target enzymes or receptors. Additionally, they can be used to predict ADMET (Absorption, Distribution, Metabolism, Excretion Toxicity) properties early in the drug development process.
In conclusion,2 - 1 - ( - chlorophenyl ) - 4 - oxo - 1 H , 4 H , 5 H - pyrazolo [ 3 , 4 - d ] pyrimidin - 5 - yl - N - 3 - ( trifluoromethyl ) phenylacetamide represents a promising candidate for further pharmaceutical development. Its structural features make it an attractive candidate for modulating key cellular signaling pathways relevant to diseases such as cancer. Ongoing research efforts aim to optimize its synthesis
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